2,5-dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
Description
The compound 2,5-dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS: 897617-54-8) is a heterocyclic benzamide derivative with a molecular formula of C₁₇H₁₃Cl₂N₃O₂ and a molecular weight of 362.2 g/mol . Its structure features:
- A benzamide core substituted with chlorine atoms at the 2- and 5-positions.
- A pyrido[1,2-a]pyrimidin-4-one ring system with methyl groups at positions 2 and 7.
- A carbonyl group at position 4 of the pyrimidinone ring.
Properties
IUPAC Name |
2,5-dichloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-9-4-3-7-22-15(9)20-10(2)14(17(22)24)21-16(23)12-8-11(18)5-6-13(12)19/h3-8H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYLTNWIVJDMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions
Preparation of Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction using benzoyl chloride and the pyrido[1,2-a]pyrimidine intermediate.
Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyrido[1,2-a]pyrimidine ring can be reduced to form corresponding alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,5-dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: Utilized as an intermediate in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Replacing chlorine with fluorine (as in the difluoro analog) reduces molecular weight and may alter solubility due to fluorine’s smaller size and lower electronegativity.
Pyrido-Pyrimidinone Core: The fused heterocyclic system provides a rigid scaffold, which may enhance binding specificity in biological targets compared to simpler benzamide derivatives.
Research Findings and Limitations
- Structural Insights: The compound’s crystallographic data (if available) could be refined using software like SHELXL, a widely used tool for small-molecule crystallography .
- Synthetic Challenges : The dichloro and dimethyl substituents may complicate synthesis compared to less-substituted analogs, impacting yield and purity.
Biological Activity
2,5-Dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a synthetic organic compound belonging to the arylamide class. Its chemical structure suggests potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical formula is C17H13Cl2N3O2, with a molecular weight of 362.21 g/mol. It features a pyridopyrimidine ring structure, which is often associated with various biological activities.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 897617-54-8 |
| Molecular Formula | C17H13Cl2N3O2 |
| Molecular Weight | 362.21 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through mechanisms involving cell cycle arrest and apoptosis in cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and cell proliferation.
- Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities which could protect cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Cyclin-dependent Kinases (CDKs) :
Research has highlighted the role of similar pyridopyrimidine derivatives in inhibiting CDK2 and CDK9, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .
2. Regulation of Apoptosis Pathways :
The compound may modulate apoptotic pathways by altering the expression of proteins associated with cell survival and death .
3. Antioxidant Mechanism :
Preliminary assays indicate potential antioxidant activity through the inhibition of lipid peroxidation and related pathways .
Case Studies
Several studies have explored the biological effects of related compounds:
-
Antitumor Efficacy :
- A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in HCT116 colorectal cancer cells by inducing apoptosis through CDK inhibition .
- Another investigation found that certain benzamide derivatives exhibited moderate to high potency against various cancer cell lines, suggesting a potential therapeutic application for this compound .
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
